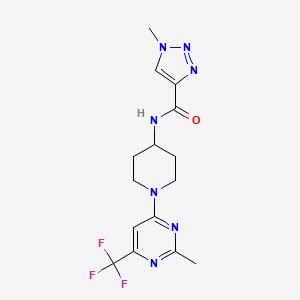

1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N7O/c1-9-19-12(15(16,17)18)7-13(20-9)25-5-3-10(4-6-25)21-14(26)11-8-24(2)23-22-11/h7-8,10H,3-6H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFFHQMNXGVGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CN(N=N3)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule with significant potential for various biological applications. Its unique structural features include a trifluoromethyl-substituted pyrimidine and a piperidine ring, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , indicating a diverse range of atoms that contribute to its biological activity. The presence of multiple functional groups allows for interactions with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially influencing pharmacokinetic properties and receptor interactions.

Research indicates that this compound acts as an antagonist of the S1P2 receptor , which is implicated in several pathological conditions such as idiopathic pulmonary fibrosis. The S1P2 receptor plays a role in cell signaling pathways that regulate immune responses and vascular permeability. By blocking this receptor, the compound may help mitigate inflammatory responses associated with various diseases.

Biological Assays and Findings

In vitro studies have demonstrated that compounds with similar structural frameworks exhibit cytotoxic effects against cancer cell lines, suggesting potential anticancer properties for this compound. For instance, related triazole derivatives have shown significant activity against various cancer cell lines, including breast and colon cancer cells .

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| GLPG2938 | Urea linker, pyridine ring | S1P2 antagonist |

| L-372,662 | Piperidine ring | Oxytocin antagonist |

| 5-(Trifluoromethyl)pyrazole derivatives | Pyrazole core | Anticancer activity |

This table illustrates how the unique combination of functional groups in the target compound may confer distinct biological activities compared to other similar compounds.

Case Studies

A notable study evaluated the cytotoxicity of triazole derivatives against various cancer cell lines. The results indicated that certain modifications to the triazole core significantly enhanced anticancer activity. For example, compounds modified with specific substituents exhibited IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 .

Additionally, research on related triazole compounds has highlighted their potential as antiviral agents , particularly against HIV. The structure-activity relationship (SAR) studies have led to the development of analogs with potent activity against wild-type HIV and resistant strains .

Safety and Toxicology

While preliminary studies suggest promising biological activities, comprehensive safety assessments are necessary to evaluate potential toxic effects. Current data on acute or subacute toxicity for this compound remains limited, necessitating further investigation into its safety profile before clinical application can be considered .

Scientific Research Applications

The compound has been studied for its role as an antagonist of the S1P2 receptor. This receptor is involved in several pathological conditions, including idiopathic pulmonary fibrosis. The presence of multiple pharmacophores within the molecule suggests potential activity against various biological targets.

Anticancer Properties

In vitro studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. This suggests that 1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide may possess anticancer properties as well.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that highlight its complex structure. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the compound's identity and purity.

| Synthesis Steps | Description |

|---|---|

| Step 1 | Formation of the piperidine ring |

| Step 2 | Introduction of the trifluoromethyl group |

| Step 3 | Coupling with the triazole moiety |

| Step 4 | Finalization and purification |

Case Studies and Research Findings

Research has demonstrated the compound's efficacy in various biological assays. Notably:

- S1P2 Antagonism : Studies have shown that this compound effectively inhibits the S1P2 receptor, which may have implications for treating conditions like pulmonary fibrosis.

- Cytotoxicity Against Cancer Cell Lines : In vitro assays have revealed promising results in terms of cytotoxic effects against certain cancer cell lines, indicating potential for anticancer drug development.

- Comparative Analysis with Similar Compounds : When compared to other compounds with similar structures (e.g., GLPG2938 and L-372,662), this compound exhibits unique biological activities due to its specific functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally analogous compounds, though none directly match the target molecule. Key comparisons include:

a. N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)

- Structure : Contains a pyrazolo[3,4-b]pyridine core substituted with methyl groups and a phenyl ring, linked to an ethyl-methylpyrazole via a carboxamide bond.

- Molecular Weight : 374.4 g/mol (C21H22N6O).

- Relevance : Shares the carboxamide linker and heterocyclic backbone with the target compound but lacks the trifluoromethylpyrimidine and triazole components. Its pharmacological profile is unspecified in the evidence .

b. 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide (CAS 832741-13-6)

- Structure : Piperidine ring substituted with a 2-chlorobenzyl group and a carbohydrazide functional group.

- Relevance : Highlights the versatility of piperidine derivatives in drug design but diverges significantly in functional groups (carbohydrazide vs. triazole-carboxamide) .

c. 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide (CAS 832741-16-9)

- Structure : Benzohydrazide linked to a nitro-substituted triazole.

- Relevance : Demonstrates the use of triazole moieties in medicinal chemistry but lacks the pyrimidine and piperidine components of the target compound .

Table 1: Structural Comparison of Key Analogues

Research Findings and Limitations

- Therapeutic Potential: Analogues like 1005612-70-3 indicate carboxamide-linked heterocycles are synthetically accessible, but activity data remain unavailable .

- Structural Insights: The trifluoromethyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues, though this requires experimental validation .

Q & A

Q. What are the most efficient synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via multi-step coupling reactions. A general approach involves:

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆) is critical for verifying proton environments (e.g., δ 11.55 ppm for triazole NH, δ 8.63 ppm for pyrimidine protons) .

- ¹³C NMR confirms carbon骨架 and trifluoromethyl group presence.

- High-Performance Liquid Chromatography (HPLC):

- Purity ≥98% is achievable using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (LCMS):

- ESI-MS confirms molecular weight (e.g., m/z 392.2 for related analogs) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural confirmation?

Methodological Answer:

- Hypothesis Testing: Compare observed peaks with predicted chemical shifts using computational tools (e.g., ACD/Labs or ChemDraw).

- Advanced NMR Techniques:

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations .

- Variable Temperature NMR: Identify dynamic effects (e.g., rotational barriers in piperidine rings) .

- Synthetic Controls: Prepare and analyze simpler intermediates to isolate spectral contributions .

Q. What strategies improve solubility and bioavailability for in vitro assays?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Core Modifications:

- Biological Assays:

- Use enzyme inhibition assays (IC₅₀) and cellular viability tests (MTT) to quantify activity shifts .

Q. What are common pitfalls in scaling up synthesis from milligrams to grams?

Methodological Answer:

- Reaction Optimization:

- Purification Challenges:

- Use preparative HPLC instead of column chromatography for high-purity bulk batches .

Q. How can computational tools predict metabolic stability and toxicity?

Methodological Answer:

- In Silico Models:

Data Analysis & Experimental Design

Q. How should researchers design controls to validate target engagement in biological assays?

Methodological Answer:

- Positive Controls: Use known inhibitors/agonists of the target pathway (e.g., staurosporine for kinase assays).

- Negative Controls:

- Include a structurally analogous compound lacking the trifluoromethyl group to isolate its contribution .

- Use siRNA knockdown of the target protein to confirm specificity .

Q. What statistical methods are appropriate for analyzing dose-response data?

Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using GraphPad Prism.

- Error Analysis: Report SEM or 95% confidence intervals for triplicate experiments .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.